molecular formula C17H12BrN5 B12486408 4-Amino-2-(2-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

4-Amino-2-(2-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

Cat. No.: B12486408
M. Wt: 366.2 g/mol
InChI Key: DFZVCFMQYJQWHW-UHFFFAOYSA-N
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Description

13-amino-11-(2-bromophenyl)-1,8,10-triazatricyclo[7400(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-amino-11-(2-bromophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the amino and bromophenyl groups. Common reagents used in these reactions include bromine, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

13-amino-11-(2-bromophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

13-amino-11-(2-bromophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 13-amino-11-(2-bromophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-amino-11-(2-bromophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile apart is its unique tricyclic structure and the presence of both amino and bromophenyl groups. These features confer distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C17H12BrN5

Molecular Weight

366.2 g/mol

IUPAC Name

4-amino-2-(2-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

InChI

InChI=1S/C17H12BrN5/c18-12-6-2-1-5-10(12)15-11(9-19)16(20)23-14-8-4-3-7-13(14)21-17(23)22-15/h1-8,15H,20H2,(H,21,22)

InChI Key

DFZVCFMQYJQWHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(N3C4=CC=CC=C4N=C3N2)N)C#N)Br

Origin of Product

United States

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